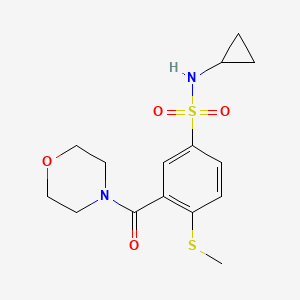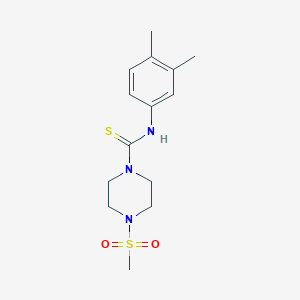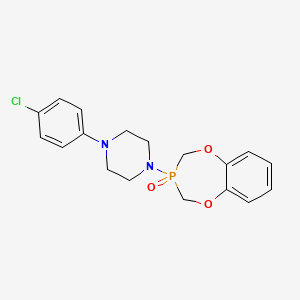![molecular formula C19H18N2O4S B4598367 N-(2-furylmethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4598367.png)
N-(2-furylmethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(2-furylmethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.09872823 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophysiological Activity
Research has shown that compounds related to N-(2-furylmethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide exhibit potent cardiac electrophysiological activity. These compounds have been compared to sematilide, a selective class III agent under clinical trials, indicating their potential in treating arrhythmias. The 1H-imidazol-1-yl moiety, in particular, has been identified as a viable substitute for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).
Antimycobacterial Activity
A study on N-alkylation or N-arylation of purines followed by Stille coupling to introduce furyl substituents revealed compounds with significant activity against Mycobacterium tuberculosis. Notably, compounds carrying electron-donating substituents on the phenyl ring showed high antimycobacterial activity, highlighting the potential of these compounds as antituberculosis drugs (Bakkestuen et al., 2005).
Water Solubility and Prodrug Forms
Research into N-acyl derivatives of model sulfonamides, including compounds related to this compound, has shown potential for creating prodrug forms that are water-soluble and exhibit high stability at physiological pH. This approach could enhance the delivery and efficacy of sulfonamide-based drugs (Larsen et al., 1988).
Class III Antiarrhythmic Activity
Novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have been synthesized, demonstrating potent Class III antiarrhythmic activity without affecting conduction. This suggests their potential in developing new antiarrhythmic drugs (Ellingboe et al., 1992).
Histone Deacetylase Inhibition
The design and synthesis of related compounds have led to the discovery of potent histone deacetylase inhibitors, such as MGCD0103, which selectively inhibits HDACs 1-3 and 11. These inhibitors have shown significant antitumor activity in vitro and in vivo, and are under clinical trials as potential anticancer drugs (Zhou et al., 2008).
Water Purification and Desalination
Polysulfone composite membranes prepared using polymers derived from compounds similar to this compound have been studied for water purification, especially sea water desalination. These membranes demonstrate promising salt rejection capabilities and are beneficial for addressing global water scarcity issues (Padaki et al., 2012).
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-(furan-2-ylmethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-14-17(19(22)20-13-15-7-6-12-25-15)10-5-11-18(14)21-26(23,24)16-8-3-2-4-9-16/h2-12,21H,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICHURRDWSDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B4598290.png)

![4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B4598301.png)

![methyl 4-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4598309.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4598343.png)
![ETHYL [(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE](/img/structure/B4598351.png)
![2-phenyl-4-(1-piperidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B4598355.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4598375.png)
![[2-(5-ethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4598381.png)
![N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4598387.png)
![N-allyl-2-[(3-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4598392.png)
